molecular formula C19H21ClN2O3 B244320 N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2-(4-methoxyphenoxy)acetamide

N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2-(4-methoxyphenoxy)acetamide

Cat. No. B244320
M. Wt: 360.8 g/mol
InChI Key: WSZVXUAASSSBEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2-(4-methoxyphenoxy)acetamide, also known as CP-945,598, is a synthetic compound that has been extensively studied for its potential therapeutic properties. It belongs to the class of compounds known as cannabinoid receptor antagonists, which have been shown to have a variety of effects on the body's endocannabinoid system. In

Scientific Research Applications

N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2-(4-methoxyphenoxy)acetamide has been extensively studied for its potential therapeutic properties. One area of research has focused on its use as a treatment for various neurological disorders, such as multiple sclerosis and neuropathic pain. Studies have shown that N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2-(4-methoxyphenoxy)acetamide can reduce inflammation and pain in animal models of these conditions, and it has been suggested that it may have similar effects in humans.

Mechanism of Action

N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2-(4-methoxyphenoxy)acetamide acts as a cannabinoid receptor antagonist, specifically targeting the CB1 receptor. This receptor is widely distributed throughout the body and is involved in a variety of physiological processes, including pain sensation, appetite regulation, and mood regulation. By blocking the CB1 receptor, N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2-(4-methoxyphenoxy)acetamide can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2-(4-methoxyphenoxy)acetamide has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and pain, as well as improve neurological function in models of multiple sclerosis and neuropathic pain. It has also been shown to have potential anti-cancer properties, although more research is needed in this area.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2-(4-methoxyphenoxy)acetamide has several advantages for use in lab experiments. It is a well-established compound with a known synthesis method, and it has been extensively studied for its potential therapeutic properties. However, there are also some limitations to its use. For example, it may have off-target effects on other receptors in the body, which could complicate interpretation of results. Additionally, its effects may vary depending on the specific model or experimental conditions used.

Future Directions

There are several potential future directions for research on N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2-(4-methoxyphenoxy)acetamide. One area of interest is its potential use as a treatment for various neurological disorders, such as multiple sclerosis and neuropathic pain. Additional studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential anti-cancer properties, which could be explored further in preclinical and clinical studies. Finally, more research is needed to fully understand the mechanism of action of N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2-(4-methoxyphenoxy)acetamide and its potential effects on other receptors in the body.

Synthesis Methods

The synthesis of N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2-(4-methoxyphenoxy)acetamide involves the reaction of 3-chloro-4-pyrrolidin-1-ylphenylamine with 2-(4-methoxyphenoxy)acetyl chloride in the presence of a base. The resulting product is then purified through a series of chromatography steps to yield the final compound. This synthesis method has been well-established and has been used to produce N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2-(4-methoxyphenoxy)acetamide in large quantities for research purposes.

properties

Molecular Formula

C19H21ClN2O3

Molecular Weight

360.8 g/mol

IUPAC Name

N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C19H21ClN2O3/c1-24-15-5-7-16(8-6-15)25-13-19(23)21-14-4-9-18(17(20)12-14)22-10-2-3-11-22/h4-9,12H,2-3,10-11,13H2,1H3,(H,21,23)

InChI Key

WSZVXUAASSSBEJ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCCC3)Cl

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCCC3)Cl

Origin of Product

United States

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